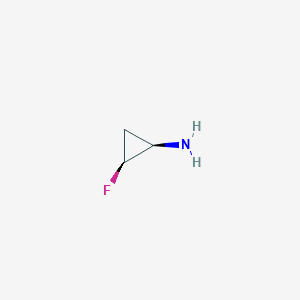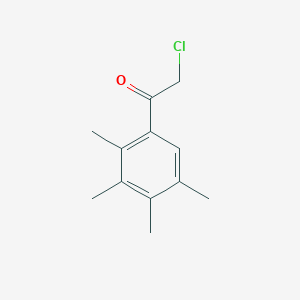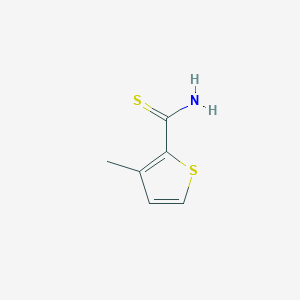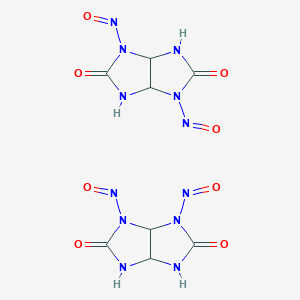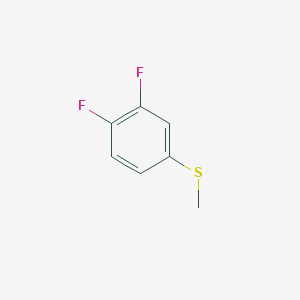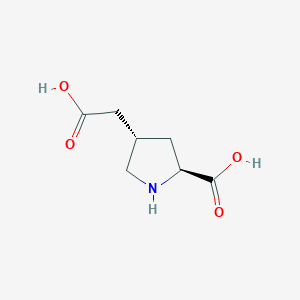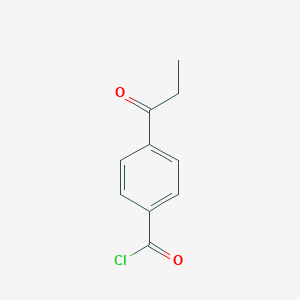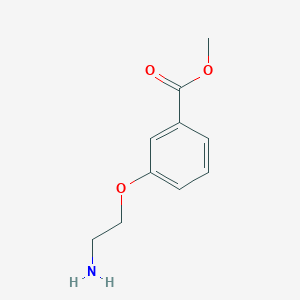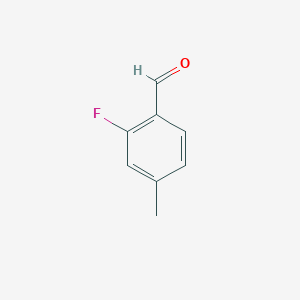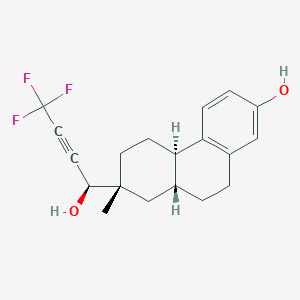
Trifluoromethylacetylene methyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylacetylene methyl alcohol is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been found to have various applications in the field of chemistry and biochemistry.
Scientific Research Applications
Trifluoromethylacetylene methyl alcohol has been widely used in scientific research for its unique properties. This compound has been found to have various applications in the field of chemistry and biochemistry. It has been used as a building block for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a solvent in certain reactions.
Mechanism Of Action
The mechanism of action of trifluoromethylacetylene methyl alcohol is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the hydroxyl group. It has also been found to have a stabilizing effect on certain intermediates in organic reactions.
Biochemical And Physiological Effects
Trifluoromethylacetylene methyl alcohol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has been used as a solvent in certain biological assays. It has also been found to have a low impact on the environment.
Advantages And Limitations For Lab Experiments
The advantages of using trifluoromethylacetylene methyl alcohol in lab experiments include its unique properties, such as its ability to act as a nucleophile and its stabilizing effect on intermediates. However, its limitations include its relatively high cost and limited availability.
Future Directions
There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a solvent in certain biological assays. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion
In conclusion, trifluoromethylacetylene methyl alcohol is a unique compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of the compound with minimal by-products. It has various applications in the field of chemistry and biochemistry, including as a building block for the synthesis of other compounds and as a reagent in organic synthesis. Its mechanism of action is not fully understood, but it has been found to have a stabilizing effect on certain intermediates in organic reactions. While it has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic and has a low impact on the environment. Its advantages include its unique properties, but its limitations include its relatively high cost and limited availability. There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research, including in the synthesis of new pharmaceuticals and agrochemicals and as a solvent in certain biological assays.
Synthesis Methods
Trifluoromethylacetylene methyl alcohol is synthesized using a specific method that involves the reaction of trifluoromethylacetylene with formaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with minimal by-products.
properties
CAS RN |
128496-66-2 |
|---|---|
Product Name |
Trifluoromethylacetylene methyl alcohol |
Molecular Formula |
C19H21F3O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol |
InChI |
InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1 |
InChI Key |
GCEHLIQGBSTENM-NKGKWGDASA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O |
SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
Canonical SMILES |
CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O |
synonyms |
TFMAMA trifluoromethylacetylene methyl alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



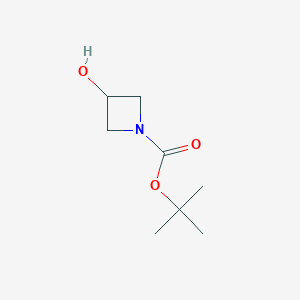
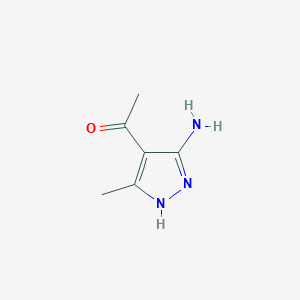
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
